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Compound of Interest

Compound Name:
6-Bromo-4-chloroquinoline-3-

carbonitrile

Cat. No.: B1290487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-
carbonitrile, a halogenated quinoline derivative of interest in medicinal chemistry and drug

discovery. This document details its chemical properties, a proposed synthetic pathway with

experimental protocols, and a discussion of its potential biological significance based on

related compounds.

Compound Profile
6-Bromo-4-chloroquinoline-3-carbonitrile is a polycyclic aromatic heterocycle containing a

quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-

position, and a nitrile group at the 3-position. Its chemical structure and key properties are

summarized below.
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Property Value Reference

Molecular Formula C₁₀H₄BrClN₂ [1][2]

Molecular Weight 267.51 g/mol [1]

CAS Number 364793-54-4 [1]

Appearance Solid (predicted)

Purity
≥97% (as offered by

commercial suppliers)
[1]

Storage Conditions
4°C, sealed storage, away

from moisture
[1]

SMILES
N#CC1=C(Cl)C2=CC(Br)=CC=

C2N=C1
[1]

InChI

InChI=1S/C10H4BrClN2/c11-

7-1-2-9-8(3-7)10(12)6(4-13)5-

14-9/h1-3,5H

[2]

Predicted LogP 3.52238 [1]

Predicted TPSA 36.68 Å² [1]

Synthesis
The synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile can be envisioned as a multi-step

process starting from 4-bromoaniline. The key steps involve the construction of the quinoline

ring system, followed by chlorination and subsequent introduction of the nitrile group.

Synthetic Pathway Overview
A plausible synthetic route is outlined below. This pathway involves the initial formation of a 4-

hydroxyquinoline intermediate, which is then converted to the 4-chloro derivative. The

carbonitrile group can be introduced at the 3-position via a formylation reaction followed by

conversion of the aldehyde to a nitrile.
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Caption: Proposed synthetic pathway for 6-Bromo-4-chloroquinoline-3-carbonitrile.

Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

This step can be achieved through a Gould-Jacobs reaction starting from 4-bromoaniline and

diethyl (ethoxymethylene)malonate, followed by cyclization at high temperature.

Materials: 4-bromoaniline, diethyl (ethoxymethylene)malonate, diphenyl ether.

Procedure:

A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated, typically

without a solvent, to form the anilinomethylenemalonate intermediate.

The intermediate is then added to a high-boiling solvent, such as diphenyl ether, and

heated to a high temperature (around 250 °C) to effect cyclization.[3][4]

Upon cooling, the product, 6-bromo-4-hydroxyquinoline, precipitates and can be collected

by filtration and washed with a suitable solvent like ethanol.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard procedure

using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

Materials: 6-Bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), N,N-

dimethylformamide (DMF, catalytic).

Procedure:
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To 6-bromo-4-hydroxyquinoline, add phosphorus oxychloride and a catalytic amount of

DMF.

The reaction mixture is heated to reflux (around 110 °C) for several hours (e.g., 3 hours).

[3]

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

The residue is carefully poured into ice water, and the pH is adjusted to 5-6 with a

saturated sodium bicarbonate solution.

The product is extracted with a suitable organic solvent like dichloromethane. The organic

layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is

evaporated to yield 6-bromo-4-chloroquinoline.[3] A yield of 81% has been reported for this

step.[3]

Step 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde

The introduction of a formyl group at the 3-position can be achieved using the Vilsmeier-Haack

reaction.[5]

Materials: 6-Bromo-4-chloroquinoline, phosphorus oxychloride (POCl₃), N,N-

dimethylformamide (DMF).

Procedure:

The Vilsmeier reagent is prepared by adding POCl₃ to DMF at 0 °C.

6-Bromo-4-chloroquinoline is then added to the Vilsmeier reagent.

The reaction mixture is heated (e.g., to 60-90 °C) for several hours.[5]

After the reaction is complete, the mixture is poured into ice water and neutralized to

precipitate the product, 6-bromo-4-chloroquinoline-3-carbaldehyde.

The crude product is collected by filtration and can be purified by recrystallization.

Step 4: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile
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The final step involves the conversion of the 3-carbaldehyde to the 3-carbonitrile. A common

method is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by

dehydration. A more direct approach involves reaction with aqueous ammonia in the presence

of an oxidizing agent like ceric ammonium nitrate (CAN).[6]

Materials: 6-Bromo-4-chloroquinoline-3-carbaldehyde, aqueous ammonia, ceric ammonium

nitrate (CAN).

Procedure:

Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent.

Add aqueous ammonia and ceric ammonium nitrate to the solution.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

The product, 6-Bromo-4-chloroquinoline-3-carbonitrile, can then be isolated by

extraction and purified by column chromatography.

Spectroscopic Data (Predicted)
As of the last update, detailed experimental spectroscopic data for 6-Bromo-4-
chloroquinoline-3-carbonitrile is not readily available in the public domain. However,

predicted data can be informative.

Mass Spectrometry (Predicted)

The predicted mass spectrum shows characteristic peaks corresponding to the isotopic

distribution of bromine and chlorine.

Adduct m/z (Predicted)

[M+H]⁺ 266.93193

[M+Na]⁺ 288.91387

[M-H]⁻ 264.91737
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Data from PubChemLite.[2]

Potential Biological Activity
While no specific biological activity has been reported for 6-Bromo-4-chloroquinoline-3-
carbonitrile, the quinoline scaffold is a well-established pharmacophore found in numerous

therapeutic agents. Quinoline derivatives have demonstrated a wide range of biological

activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

The presence of the nitrile group at the 3-position is also of interest, as quinoline-3-carbonitrile

derivatives have been investigated as potential antibacterial agents. Some studies suggest that

these compounds may exert their effect by targeting bacterial DNA gyrase.[7]

Furthermore, various substituted quinoline derivatives have been evaluated for their cytotoxic

effects against different cancer cell lines.[8][9] The bromo and chloro substituents on the

quinoline ring can significantly influence the lipophilicity and electronic properties of the

molecule, which in turn can modulate its biological activity and pharmacokinetic profile. The

cytotoxicity of various chloroquinoline and bromoquinazoline derivatives has been reported,

suggesting that the title compound may also possess antiproliferative properties.[9][10]

Experimental and logical Workflows
The discovery and development process for a novel compound like 6-Bromo-4-
chloroquinoline-3-carbonitrile typically follows a structured workflow.
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Caption: General workflow for the synthesis and biological evaluation of novel chemical

entities.

Conclusion
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6-Bromo-4-chloroquinoline-3-carbonitrile represents a potentially valuable scaffold for the

development of new therapeutic agents. This guide provides a comprehensive, albeit partially

predictive, overview of its synthesis and potential biological relevance. Further experimental

validation of the proposed synthetic route, detailed spectroscopic characterization, and

thorough investigation of its biological activities are necessary to fully elucidate the potential of

this compound in drug discovery and development. The methodologies and data presented

herein serve as a foundational resource for researchers embarking on the study of this and

related quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1290487#discovery-of-6-bromo-4-chloroquinoline-3-
carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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